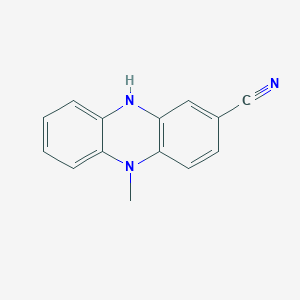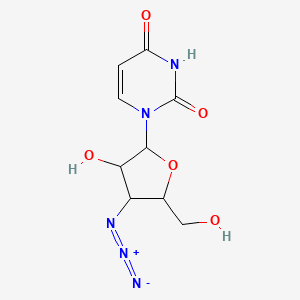
3'-Azido-3'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-3’-deoxyuridine is a nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to naturally occurring nucleosides but features an azido group at the 3’ position, which imparts unique chemical and biological properties. It is primarily known for its potential antiviral and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxyuridine typically involves the azidation of 3’-deoxyuridine. One common method includes the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .
Industrial Production Methods
While specific industrial production methods for 3’-Azido-3’-deoxyuridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper (I) catalysts and alkyne-containing molecules.
Reduction: Commonly employs reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Click Chemistry Products: Formation of 1,2,3-triazoles.
Reduction Products: Formation of 3’-amino-3’-deoxyuridine.
Scientific Research Applications
3’-Azido-3’-deoxyuridine has a wide range of applications in scientific research:
Antiviral Research: It has been studied for its potential to inhibit viral replication, particularly in the context of HIV.
Anticancer Research: The compound has shown promise in inhibiting the growth of certain cancer cells by interfering with DNA synthesis.
Click Chemistry: Utilized as a reagent in bioorthogonal chemistry for labeling and tracking biomolecules.
Drug Delivery: Investigated for its potential in targeted drug delivery systems, particularly in the form of nanoparticles.
Mechanism of Action
The mechanism of action of 3’-Azido-3’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, the azido group causes chain termination, effectively halting DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses . The compound targets the DNA polymerase enzyme, which is crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue with similar antiviral properties.
2’-Azido-2’-deoxycytidine: Known for its antitumor activity.
2’-Amino-2’-deoxycytidine: Exhibits cytotoxic effects against certain cancer cell lines.
Uniqueness
3’-Azido-3’-deoxyuridine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions makes it a valuable tool in bioorthogonal chemistry. Additionally, its mechanism of action as a DNA chain terminator sets it apart from other nucleoside analogues .
Properties
IUPAC Name |
1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCHXWMHQMQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
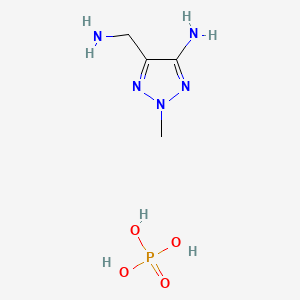
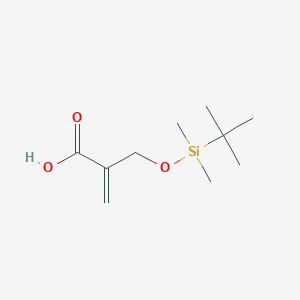

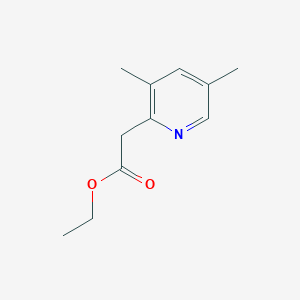
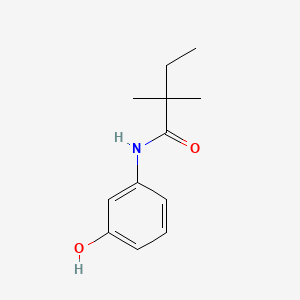
![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)


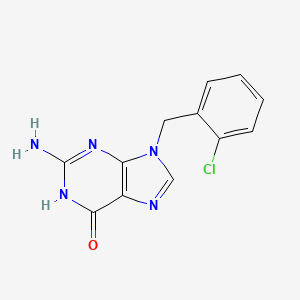
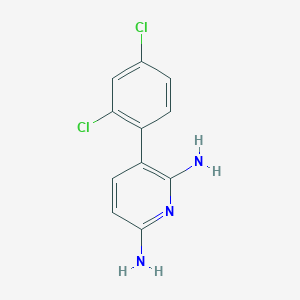
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)
